molecular formula C11H11NO2S B3059629 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- CAS No. 103986-16-9

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-

Cat. No. B3059629
CAS RN: 103986-16-9
M. Wt: 221.28 g/mol
InChI Key: LCWXKXQNPIDGOK-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, also known as TZD, is a class of heterocyclic compounds consisting of a five-membered C3NS ring . It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

In recent years, a number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Molecular Structure Analysis

The molecular structure of 2,4-Thiazolidinedione consists of a five-membered C3NS ring . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .


Chemical Reactions Analysis

Thiazolidinones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Thiazolidinedione is 117.126 . The IUPAC Standard InChI is InChI=1S/C3H3NO2S/c5-2-1-7-3 (6)4-2/h1H2, (H,4,5,6) .

Scientific Research Applications

Medicinal Perspective and Drug Development

2,4‐Thiazolidinedione (2,4‐TZD) has been recognized as a versatile pharmacophore with a broad spectrum of pharmacological activities. It's a pivotal heterocyclic scaffold that has been extensively explored due to its novel modes of action, cost-effectiveness, and ease of synthesis. Medicinal chemists have harnessed the 2,4‐TZD core, especially focusing on structural modifications at the N‐3 and the active methylene at C‐5, to craft a wide array of lead molecules targeting various clinical disorders. The compounds, primarily focusing on antimicrobial, anticancer, and antidiabetic properties, have been the subject of numerous studies. This breadth of application underlines the multifunctional potential of 2,4‐TZD derivatives, with various agents either in the market or under clinical development. The review also delves into the synthetic methodologies for the 2,4‐TZD core, highlighting the importance of substitutions at N‐3 and C‐5 and detailing the mechanisms of action and structure–activity relationships (Singh et al., 2022).

Anti-inflammatory and Antihyperglycemic Effects

Thiazolidinedione derivatives, specifically benzylidene-2,4-thiazolidinedione with substitutions on the phenyl ring, have been synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. These derivatives exhibited considerable anti-inflammatory and antihyperglycemic properties. Notably, compound 3e demonstrated potent glucose- and lipid-lowering activities along with a significant activation of peroxisome proliferator-activated receptors (PPARs), indicating multiple mechanisms of action. This compound's ability to improve blood parameters and suppress weight gain underscores the therapeutic potential of these derivatives in addressing metabolic disorders (Bhattarai et al., 2009).

Future Directions

The wide variety of biological functions of 2,4-Thiazolidinedione have piqued researchers’ intense curiosity . The need for new therapeutic agents and the potential of thiazolidinone as an indispensable anchor for the development of these agents suggest promising future directions .

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWXKXQNPIDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361609
Record name 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103986-16-9
Record name 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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